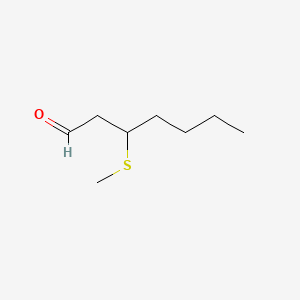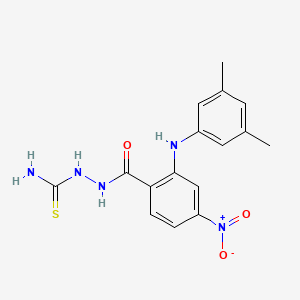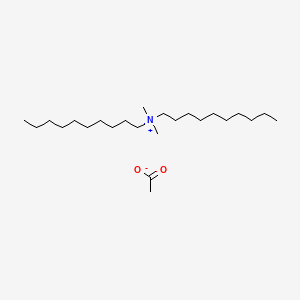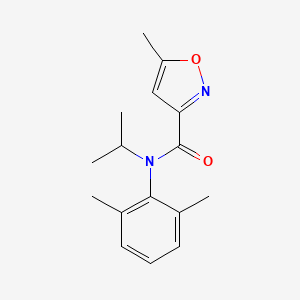
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- is a chemical compound with a complex structure that includes an isoxazole ring, a carboxamide group, and various substituents
Vorbereitungsmethoden
The synthesis of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. Common synthetic routes may include the use of starting materials such as 2,6-dimethylphenylamine and isoxazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Wirkmechanismus
The mechanism of action of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- can be compared with other similar compounds, such as:
Isoxazolecarboxamides: These compounds share the isoxazole ring and carboxamide group but differ in their substituents.
Phenylcarboxamides: These compounds have a phenyl group attached to the carboxamide but may lack the isoxazole ring.
Methylcarboxamides: These compounds include a methyl group attached to the carboxamide but may have different ring structures.
Eigenschaften
CAS-Nummer |
130403-10-0 |
|---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-5-methyl-N-propan-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)18(15-11(3)7-6-8-12(15)4)16(19)14-9-13(5)20-17-14/h6-10H,1-5H3 |
InChI-Schlüssel |
CELQMITYXXCVCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C)C(=O)C2=NOC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


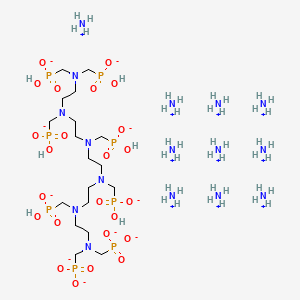
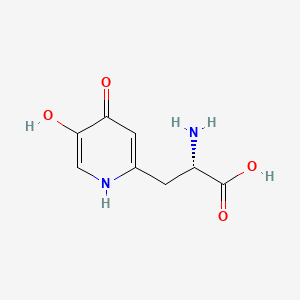
![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
![N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide](/img/structure/B12736899.png)
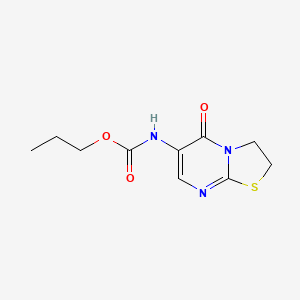
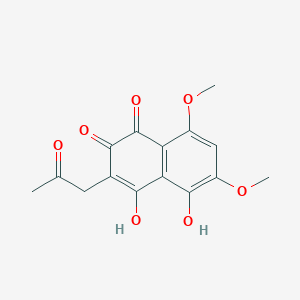

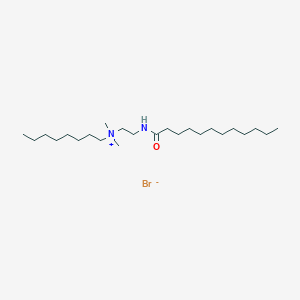
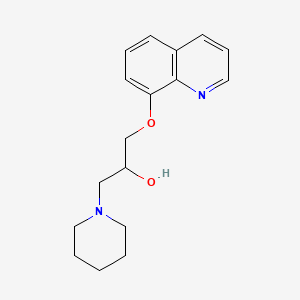
![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)
